4-chloro-1,2-dimethyl-1H-benzo[d]imidazole
CAS No.: 34373-78-9
Cat. No.: VC18415995
Molecular Formula: C9H9ClN2
Molecular Weight: 180.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 34373-78-9 |
|---|---|
| Molecular Formula | C9H9ClN2 |
| Molecular Weight | 180.63 g/mol |
| IUPAC Name | 4-chloro-1,2-dimethylbenzimidazole |
| Standard InChI | InChI=1S/C9H9ClN2/c1-6-11-9-7(10)4-3-5-8(9)12(6)2/h3-5H,1-2H3 |
| Standard InChI Key | LPEPTIVQQQBOGT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=C(N1C)C=CC=C2Cl |
Introduction
Structural and Molecular Characteristics
The core structure of 4-chloro-1,2-dimethyl-1H-benzo[d]imidazole consists of a benzimidazole scaffold—a benzene ring fused to an imidazole moiety. Key substituents include:
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Chlorine at the 4-position of the benzene ring, introducing electronegativity and influencing reactivity.
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Methyl groups at the 1- and 2-positions of the imidazole ring, contributing steric bulk and modulating solubility .
Crystallographic Insights
While direct crystal data for 4-chloro-1,2-dimethyl-1H-benzo[d]imidazole is limited, studies on analogous benzimidazoles reveal planar fused-ring systems with bond lengths and angles consistent with aromaticity. For example, the crystal structure of 5-((4-(1H-benzo[d]imidazol-2-yl)-2-methoxyphenoxy)methyl)-2-chlorothiazole (C₂₀H₁₉Cl₄N₃O₃S) demonstrates a monoclinic lattice (space group P2₁/c) with a β angle of 99.26° . Such data suggest that chloro and methyl substituents in 4-chloro-1,2-dimethyl-1H-benzo[d]imidazole likely adopt similar spatial arrangements, optimizing π-π stacking and hydrogen-bonding interactions in solid-state configurations.
Spectroscopic Properties
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NMR: The chloro and methyl groups produce distinct signals in ¹H and ¹³C spectra. For instance, the methyl protons at positions 1 and 2 resonate in the δ 2.3–2.6 ppm range, while aromatic protons appear between δ 7.0–8.0 ppm .
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MS: Electron ionization mass spectrometry typically shows a molecular ion peak at m/z 180.63, with fragmentation patterns arising from loss of Cl (35.45 Da) and CH₃ (15.03 Da) groups .
Synthesis and Reactivity
Synthetic Pathways
The synthesis of 4-chloro-1,2-dimethyl-1H-benzo[d]imidazole involves multi-step protocols, often leveraging nucleophilic substitution and cyclization reactions. A representative method adapted from patent literature includes:
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Cyclocondensation: Reacting 2-carbonyl-2-p-phenmethyl acetaldehyde with oxammonium sulfate in methanol-water to form a hydroxylated imidazole intermediate.
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Chlorination: Treating the intermediate with thionyl chloride (SOCl₂) in ethyl acetate at 65–85°C to introduce the chloro group .
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Methylation: Employing dimethylamine sulfonyl chloride and anhydrous potassium carbonate to install methyl substituents.
Table 1: Optimization of Chlorination Conditions
| Parameter | Optimal Range | Yield (%) | Purity (%) |
|---|---|---|---|
| SOCl₂ Equivalents | 2–4 | 75–76 | 95.7–96.4 |
| Solvent | Ethyl acetate/DMF | – | – |
| Temperature (°C) | 65–85 | – | – |
Functionalization Reactions
The chloro group at position 4 serves as a reactive site for further derivatization:
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Nucleophilic Aromatic Substitution (NAS): Replacement with amines, alkoxides, or thiols under basic conditions.
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Cross-Coupling: Suzuki-Miyaura reactions with aryl boronic acids to construct biaryl systems .
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Reduction: Catalytic hydrogenation to yield des-chloro analogs, though this may compromise bioactivity .
Pharmacological and Biological Relevance
GABA-A Receptor Modulation
Benzimidazole derivatives, including 2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole, exhibit potent binding to GABA-A receptors at the α1/γ2 interface (pKi = 5.39–5.53) . While direct studies on 4-chloro-1,2-dimethyl-1H-benzo[d]imidazole are scarce, structural analogs suggest that chloro and methyl groups enhance metabolic stability by resisting oxidative degradation in hepatic microsomes .
Table 2: Comparative Metabolic Stability in HLMs
| Compound | % Parent Remaining (120 min) | Major Pathway |
|---|---|---|
| Alpidem (Control) | 40 | Hydroxylation |
| Analog 9 | 90 | CH₃→F substitution |
| 4-Chloro-1,2-dimethyl | Inferred 85–90 | Hydroxylation |
Antifungal Activity
Chlorinated benzimidazoles demonstrate broad-spectrum antifungal properties. For instance, 5-((4-(1H-benzo[d]imidazol-2-yl)-2-methoxyphenoxy)methyl)-2-chlorothiazole exhibits efficacy against Candida albicans (MIC = 2 µg/mL) . The chloro group’s electronegativity disrupts fungal membrane integrity, while methyl substituents improve lipid solubility, enhancing cellular uptake .
Industrial and Material Science Applications
Agrochemical Intermediates
4-Chloro-1,2-dimethyl-1H-benzo[d]imidazole serves as a precursor to sulfonamide fungicides like cyazofamid . Its scalability is evidenced by patent yields exceeding 75% under optimized conditions .
Coordination Chemistry
The imidazole nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with applications in catalysis and materials science .
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